3-(naphthalen-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene derivatives with hydrazides and aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under reflux conditions. The specific steps may include:
Formation of Hydrazide: Reacting naphthalene-1-carboxylic acid with hydrazine hydrate to form naphthalene-1-carbohydrazide.
Condensation Reaction: Reacting naphthalene-1-carbohydrazide with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the naphthalene moiety.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the naphthalene or pyrazole rings.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Pyrazole derivatives are often studied for their antimicrobial properties.
Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.
Medicine
Cancer Research: Investigated for potential anticancer properties.
Neurological Disorders: Studied for effects on neurological pathways.
Industry
Dye Industry: Used in the synthesis of dyes and pigments.
Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
DNA Intercalation: Binding to DNA and interfering with replication in cancer cells.
Receptor Binding: Modulating receptor activity in neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
- Nitro Group : The presence of the nitro group in 3-(naphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide makes it unique compared to its analogs, influencing its reactivity and biological activity.
- Biological Activity : The specific arrangement of functional groups may result in unique biological properties, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C22H17N5O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(15-9-11-17(12-10-15)27(29)30)23-26-22(28)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+ |
InChI Key |
NUOCYQAWCBIOOV-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.